tert-butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate
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Overview
Description
The compound tert-butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate is a complex organic molecule featuring multiple functional groups, including carbamate, silyl ether, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the silyl ether group: This step involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base.
Formation of the carbamate group: This is typically done by reacting an amine with tert-butyl chloroformate.
Attachment of the sulfonyl group: This can be achieved through a sulfonylation reaction using cyclopropylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
The compound tert-butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The silyl ether group can be replaced with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions can vary, but typically involve the use of a nucleophile and a suitable solvent.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be used in the study of enzyme-catalyzed reactions, particularly those involving carbamate and sulfonyl groups. It can also serve as a probe for investigating the mechanisms of these reactions.
Medicine
In medicinal chemistry, the compound’s structural features make it a potential candidate for drug development. Its carbamate group is known to be a common motif in pharmaceuticals, and the compound’s overall structure may allow it to interact with specific biological targets.
Industry
In industry, the compound can be used in the development of new materials, particularly those that require specific functional groups for their properties. It may also be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The sulfonyl group can also interact with biological molecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((S)-1-((2S,4R)-4-((tert-butyldiphenylsilyl)oxy)-2-(((1R,2S)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamoyl)pyrrolidin-1-yl)-1-oxonon-8-en-2-yl)carbamate: is unique due to its combination of functional groups and stereochemistry.
This compound: is similar to other carbamate-containing compounds, such as , but differs in its specific functional groups and stereochemistry.
Properties
Molecular Formula |
C44H62N4O8SSi |
---|---|
Molecular Weight |
835.1 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[(2S,4R)-4-[tert-butyl(diphenyl)silyl]oxy-2-[[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-1-oxonon-8-en-2-yl]carbamate |
InChI |
InChI=1S/C44H62N4O8SSi/c1-9-11-12-13-20-25-36(45-41(52)55-42(3,4)5)39(50)48-30-32(56-58(43(6,7)8,34-21-16-14-17-22-34)35-23-18-15-19-24-35)28-37(48)38(49)46-44(29-31(44)10-2)40(51)47-57(53,54)33-26-27-33/h9-10,14-19,21-24,31-33,36-37H,1-2,11-13,20,25-30H2,3-8H3,(H,45,52)(H,46,49)(H,47,51)/t31-,32-,36+,37+,44-/m1/s1 |
InChI Key |
UWQYUGYTYHVMRT-GMOYTCNHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCCC=C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@]2(C[C@H]2C=C)C(=O)NS(=O)(=O)C3CC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCCC=C)C(=O)N1CC(CC1C(=O)NC2(CC2C=C)C(=O)NS(=O)(=O)C3CC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Origin of Product |
United States |
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